Strictosamide

Vue d'ensemble

Description

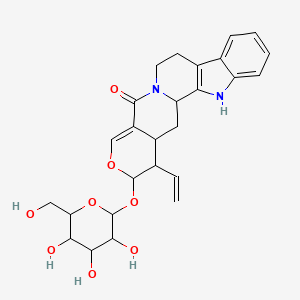

Strictosamide is a naturally occurring monoterpene indole alkaloid first identified in the leaves of Psychotria leiocarpa. This compound has garnered attention due to its significant biological activities, including anti-inflammatory, anticholinesterase, and potential anti-tumor properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Strictosamide can be synthesized through a bioinspired Pictet–Spengler reaction. This reaction involves the condensation of secologanin and tryptamine under mild acidic conditions, followed by purification through crystallization and flash chromatography . The reaction conditions typically include:

Reagents: Secologanin, tryptamine, acetic acid, ethyl acetate, acetone, ethanol, methanol, chloroform, buffer solution of pH 6.5.

Industrial Production Methods

Industrial production of vincosamide involves the extraction from natural sources, such as the leaves of Psychotria leiocarpa, followed by chromatographic techniques to isolate the compound .

Analyse Des Réactions Chimiques

Types of Reactions

Strictosamide undergoes various chemical reactions, including:

Reduction: Reduction reactions can modify the functional groups in vincosamide, potentially altering its biological activity.

Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other atoms or groups, affecting its chemical properties and biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include vincosamide-N-oxide and various substituted derivatives, which have been studied for their enhanced biological activities .

Applications De Recherche Scientifique

Anti-Inflammatory Properties

Strictosamide has been identified as a promising candidate for treating inflammatory bowel disease (IBD). A study demonstrated that this compound significantly alleviated inflammation in an acute ulcerative colitis model in mice. The administration of this compound resulted in reduced disease activity index and downregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in colonic tissues. Additionally, it inhibited NF-κB signaling pathways, further supporting its potential as an anti-inflammatory agent .

Antidiabetic Effects

Recent research highlighted the antidiabetic properties of this compound. It was found to exhibit free-radical scavenging activity and improve glucose metabolism in diabetic models. This suggests that this compound may be useful in developing new therapeutic strategies for diabetes management .

Neuroprotective Effects

This compound has shown neuroprotective effects, particularly related to its influence on Na+, K+-ATPase activity in the brain and kidneys. While it exhibited slight toxicity at high doses (LD50 = 723.17 mg/kg), it significantly increased Na+, K+-ATPase activity in the brain, indicating potential benefits for neurological health .

Biosynthetic Pathways

This compound is a key intermediate in the biosynthesis of various alkaloids in plants such as Nauclea orientalis. It plays a crucial role in the production of angustine-type aglycones, contributing to the plant's defense mechanisms and overall metabolic pathways . The compound's stability and accumulation patterns have been studied using advanced techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Enzymatic Deglucosylation

Research involving this compound has also focused on its enzymatic deglucosylation to form bioactive derivatives. This process is facilitated by specific enzymes and can lead to the production of compounds with enhanced biological activities .

Plant Defense Mechanisms

This compound contributes significantly to the defense strategies of plants against herbivores and pathogens. Its presence has been linked to anti-feedant properties observed in various insect larvae, suggesting its role as a natural pesticide .

Data Summary Tables

Case Studies

Case Study 1: this compound in IBD Therapy

A detailed examination was conducted using male Balb/c mice treated with dextran sulfate sodium to induce ulcerative colitis. The administration of this compound resulted in significant improvements in colon health, evidenced by histological analyses showing reduced mucosal damage and inflammation markers.

Case Study 2: this compound's Role in Plant Defense

Research on Nauclea orientalis revealed that this compound not only serves as a precursor for various alkaloids but also plays a vital role in plant defense against herbivory, demonstrating its ecological significance.

Mécanisme D'action

Strictosamide exerts its effects through several molecular targets and pathways:

Anti-inflammatory: This compound inhibits the activity of acetylcholinesterase, reducing inflammation and providing neuroprotective effects.

Anti-tumor: this compound activates caspase-3, promoting apoptosis in cancer cells. .

Comparaison Avec Des Composés Similaires

Similar Compounds

Strictosidine: A precursor in the biosynthesis of vincosamide, also derived from the Pictet–Spengler reaction.

Vincoside: A diastereomeric lactam related to vincosamide, isolated during the synthesis process.

N,β-glucopyranosyl vincosamide: A glucosylated derivative of vincosamide with antioxidant potential.

Uniqueness

Strictosamide is unique due to its combination of anti-inflammatory, anticholinesterase, and anti-tumor activities. Its ability to inhibit the PI3K/AKT signaling pathway and activate caspase-3 sets it apart from other similar compounds .

Propriétés

IUPAC Name |

19-ethenyl-18-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15-pentaen-14-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O8/c1-2-12-15-9-18-20-14(13-5-3-4-6-17(13)27-20)7-8-28(18)24(33)16(15)11-34-25(12)36-26-23(32)22(31)21(30)19(10-29)35-26/h2-6,11-12,15,18-19,21-23,25-27,29-32H,1,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBRPLJCNRZUXLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1C2CC3C4=C(CCN3C(=O)C2=COC1OC5C(C(C(C(O5)CO)O)O)O)C6=CC=CC=C6N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.